(3-Methoxybenzyl)hydrazine dihydrochloride CAS 85293-12-5 properties
(3-Methoxybenzyl)hydrazine dihydrochloride CAS 85293-12-5 properties
An In-depth Technical Guide to (3-Methoxybenzyl)hydrazine Dihydrochloride
Topic: (3-Methoxybenzyl)hydrazine Dihydrochloride CAS Registry Number: 85293-12-5 (for free base) Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: Core Identification and Scope
(3-Methoxybenzyl)hydrazine and its salt forms represent a class of versatile chemical intermediates pivotal to synthetic organic chemistry and medicinal drug discovery. Characterized by a benzyl scaffold substituted with a methoxy group at the 3-position and a reactive hydrazine moiety, this compound serves as a foundational building block for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.
A critical point of clarification for researchers is the ambiguity in CAS Registry Numbers. While CAS 85293-12-5 officially designates the neutral free base, the compound is most commonly supplied and utilized in its more stable salt form, (3-Methoxybenzyl)hydrazine dihydrochloride.[1] This guide will focus on the properties and handling of the dihydrochloride salt, which researchers are most likely to encounter. Other related CAS numbers may refer to the monohydrochloride salt or isomers, necessitating careful verification against supplier documentation.
Section 2: Physicochemical and Structural Properties
The fundamental properties of a reagent dictate its handling, storage, and application in experimental design. The dihydrochloride salt form enhances stability and modifies solubility compared to the free base.
Chemical Structure
The structure consists of a central benzene ring with a methoxymethyl group and a hydrazinium group, protonated twice in the dihydrochloride form.
Caption: Chemical structure of the title compound.
Data Summary Table
| Property | Value | Source(s) |
| CAS Registry No. | 85293-12-5 (Free Base) | [1][2] |
| 849021-11-0 (Dihydrochloride) | [3] | |
| Molecular Formula | C₈H₁₂N₂O (Free Base) | [2] |
| C₈H₁₄Cl₂N₂O (Dihydrochloride) | [4] | |
| Molecular Weight | 152.19 g/mol (Free Base) | [2] |
| 225.12 g/mol (Dihydrochloride) | [3][4] | |
| IUPAC Name | [(3-methoxyphenyl)methyl]hydrazine dihydrochloride | [1] |
| Synonyms | 1-(3-methoxybenzyl)hydrazine dihydrochloride | |
| Appearance | Solid, crystalline solid (inferred) | [5] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place. | [6] |
Section 3: Safety, Handling, and Hazard Mitigation
Hydrazine derivatives as a class are considered hazardous and require stringent safety protocols. While specific toxicological data for (3-Methoxybenzyl)hydrazine dihydrochloride is limited, data from closely related hydrazine salts provide a robust basis for risk assessment and handling procedures.[5][7][8]
GHS Hazard Profile (Inferred)
| Hazard Class | Statement |
| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7] |
| Carcinogenicity | H350: May cause cancer.[7] |
| Skin/Eye Damage | H315/H319: Causes skin and serious eye irritation.[9] |
| Sensitization | H317: May cause an allergic skin reaction.[7] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long-lasting effects.[7] |
Experimental Workflow: Safe Handling Protocol
The causality behind this protocol is the mitigation of risks associated with inhalation, dermal contact, and accidental ingestion of a potent, potentially carcinogenic substance.
Caption: Proposed workflow for laboratory synthesis.
Detailed Protocol: Synthesis via Alkylation
-
Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve hydrazine hydrate (5-10 equivalents) in ethanol. The large excess of hydrazine is critical to minimize the formation of the double-alkylated side product.
-
Addition : Slowly add a solution of 3-methoxybenzyl chloride (1 equivalent) in ethanol to the stirring hydrazine solution at 0°C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the benzyl chloride.
-
Workup : Remove the excess hydrazine and ethanol under reduced pressure. Add water to the residue and extract the product into an organic solvent like ethyl acetate.
-
Purification & Salt Formation : Dry the combined organic extracts over anhydrous sodium sulfate and concentrate. Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid (2 equivalents) to precipitate the dihydrochloride salt.
-
Isolation : Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.
Core Reactivity: Hydrazone Formation
The primary utility of (3-Methoxybenzyl)hydrazine stems from the nucleophilicity of its terminal nitrogen atom, which readily reacts with electrophilic carbonyl carbons of aldehydes and ketones to form stable hydrazones. This reaction is often the first step in the synthesis of more complex heterocyclic systems.
Protocol: Representative Hydrazone Formation
-
Dissolve (3-Methoxybenzyl)hydrazine dihydrochloride (1.0 eq) and a representative aldehyde (e.g., benzaldehyde, 1.0 eq) in a protic solvent like ethanol.
-
Add a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction, as the starting material is a salt and the reaction is acid-catalyzed.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates complete consumption of the starting materials.
-
The product hydrazone often precipitates from the solution upon cooling or can be isolated by removing the solvent and purifying via recrystallization or chromatography.
Section 5: Applications in Medicinal Chemistry and Synthesis
(3-Methoxybenzyl)hydrazine dihydrochloride is not an end-product but a crucial starting material. Its value lies in providing a scaffold that can be elaborated into diverse, biologically relevant structures.
Application: Heterocyclic Synthesis (e.g., Pyrazoles)
Benzylhydrazines are excellent precursors for the synthesis of 1,3,5-trisubstituted pyrazoles via condensation with 1,3-dicarbonyl compounds. This reaction, a variant of the Knorr pyrazole synthesis, is a cornerstone of medicinal chemistry for creating libraries of potential drug candidates.
Caption: Logical pathway for pyrazole synthesis.
The causality for this application is the inherent reactivity of the two nitrogen atoms in the hydrazine moiety, which allows for a stepwise condensation and cyclization with a bifunctional electrophile like a 1,3-dicarbonyl, leading directly to a stable aromatic heterocyclic system.
Relevance in Drug Discovery
Substituted benzylhydrazines are precursors to compounds investigated for various biological activities. Notably, certain benzylhydrazine derivatives have been explored as monoamine oxidase (MAO) inhibitors, a class of drugs used to treat depression and neurodegenerative diseases. [10][11]The (3-methoxybenzyl) moiety allows for fine-tuning of steric and electronic properties, which can influence a molecule's binding affinity and pharmacological profile.
Section 6: Conclusion
(3-Methoxybenzyl)hydrazine dihydrochloride (CAS 85293-12-5) is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of the benzylhydrazine scaffold. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, safe handling protocols, and core reactions—particularly hydrazone formation and subsequent cyclizations—is essential for leveraging its full potential. Proper identification, adherence to stringent safety measures, and methodologically sound experimental design are paramount when incorporating this potent building block into synthetic campaigns.
References
- A novel synthesis of benzyl hydrazines through oxidative amination of benzylic C–H bonds has been developed. The resulting aminated products are accessed directly from the reaction of alkylarenes with dialkyl/diphenyl azodicarboxylates using Cu2O/Phen as the catalytic system. (New Journal of Chemistry, RSC Publishing)
- Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052-1054. (PubMed)
- Synthesis of Benzyl Hydrazine Derivatives via Amination of Benzylic C (sp3)–H Bonds with Dialkyl Azodicarboxylates.
- (3-methoxybenzyl)hydrazine dihydrochloride Product Page. (Santa Cruz Biotechnology)
- Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. (Scilit)
- Safety Data Sheet for 3-Methoxyphenylhydrazine hydrochloride. (Fisher Scientific)
- (3-methoxybenzyl)hydrazine hydrochloride Product Page. (Sigma-Aldrich)
- (3-Methoxybenzyl)hydrazine PubChem Entry.
- The synthesis and properties of some hydrazines. (Aston Research Explorer)
- Specifications of (3-Methoxyphenyl)hydrazine hydrochloride. (Capot Chemical)
- Material Safety Data Sheet for Hydrazine dihydrochloride. (Spectrum Chemical)
- 3-Methoxybenzylhydrazine dihydrochloride 98+% Product Page. (Avantor)
- 3-Methoxyphenylhydrazine hydrochloride PubChem Entry.
- (4-Methoxybenzyl)hydrazine dihydrochloride Product Page. (Fluorochem)
- Synthesis of Step 1: 3-Methoxyphenyl hydrazine. (PrepChem.com)
- Safety Data Sheet for Hydrazine hydrochloride. (DC Fine Chemicals)
- (3-Methoxybenzyl)hydrazine dihydrochloride Product Page. (Sigma-Aldrich)
- (3-methoxybenzyl)hydrazine dihydrochloride Korean Product Page. (Santa Cruz Biotechnology)
- (3-Methoxybenzyl)hydrazine Product Page. (BOCSCI)
- Preparation method of Methoxyphenylhydrazine.
- (3-Methoxyphenyl)hydrazine hydrochloride Product Page. (ChemScene)
- (3-Methoxyphenyl)hydrazine dihydrochloride Product Page. (BLD Pharm)
- Material Safety Data Sheet - Hydrazine dihydrochloride. (Cole-Parmer)
Sources
- 1. (3-Methoxybenzyl)hydrazine | C8H12N2O | CID 2760980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. avantorsciences.com [avantorsciences.com]
- 4. (3-Methoxybenzyl)hydrazine - CAS:85293-12-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 3-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-methyl-1-(substituted benzyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
